Cas no 2167773-78-4 (3-Fluoro-5-methoxy-2-nitrobenzonitrile)

2167773-78-4 structure
Produktname:3-Fluoro-5-methoxy-2-nitrobenzonitrile
CAS-Nr.:2167773-78-4
MF:C8H5FN2O3
MW:196.135305166245
MDL:MFCD32708901
CID:5060897
3-Fluoro-5-methoxy-2-nitrobenzonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Fluoro-5-methoxy-2-nitrobenzonitrile
- SY275471
-
- MDL: MFCD32708901
- Inchi: 1S/C8H5FN2O3/c1-14-6-2-5(4-10)8(11(12)13)7(9)3-6/h2-3H,1H3
- InChI-Schlüssel: DIBTUWCKDWRZFM-UHFFFAOYSA-N
- Lächelt: FC1=CC(=CC(C#N)=C1[N+](=O)[O-])OC
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 1
- Komplexität: 270
- XLogP3: 1.5
- Topologische Polaroberfläche: 78.8
3-Fluoro-5-methoxy-2-nitrobenzonitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1196345-0.25g |
3-Fluoro-5-methoxy-2-nitrobenzonitrile |
2167773-78-4 | 97% | 0.25g |
$495 | 2024-07-19 | |
eNovation Chemicals LLC | Y1196345-1g |
3-Fluoro-5-methoxy-2-nitrobenzonitrile |
2167773-78-4 | 97% | 1g |
$715 | 2024-07-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY275471-0.25g |
3-Fluoro-5-methoxy-2-nitrobenzonitrile |
2167773-78-4 | ≥97% | 0.25g |
¥3900.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1196345-0.25g |
3-Fluoro-5-methoxy-2-nitrobenzonitrile |
2167773-78-4 | 97% | 0.25g |
$495 | 2025-02-22 | |
eNovation Chemicals LLC | Y1196345-1g |
3-Fluoro-5-methoxy-2-nitrobenzonitrile |
2167773-78-4 | 97% | 1g |
$715 | 2025-02-22 | |
eNovation Chemicals LLC | Y1196345-1g |
3-Fluoro-5-methoxy-2-nitrobenzonitrile |
2167773-78-4 | 97% | 1g |
$715 | 2025-02-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y23045-1g |
3-Fluoro-5-methoxy-2-nitrobenzonitrile |
2167773-78-4 | 97% | 1g |
¥8259.0 | 2024-07-15 | |
eNovation Chemicals LLC | Y1196345-0.25g |
3-Fluoro-5-methoxy-2-nitrobenzonitrile |
2167773-78-4 | 97% | 0.25g |
$495 | 2025-02-22 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY275471-0.1g |
3-Fluoro-5-methoxy-2-nitrobenzonitrile |
2167773-78-4 | ≥97% | 0.1g |
¥2800.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1196345-0.25g |
3-Fluoro-5-methoxy-2-nitrobenzonitrile |
2167773-78-4 | 97% | 0.25g |
$495 | 2025-02-19 |
3-Fluoro-5-methoxy-2-nitrobenzonitrile Verwandte Literatur
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
2167773-78-4 (3-Fluoro-5-methoxy-2-nitrobenzonitrile) Verwandte Produkte
- 1707392-48-0((5-isopropyl-1H-1,2,4-triazol-3-yl)-(3-methoxyphenyl)methanamine)
- 4799-67-1(1-Benzylglycerol)
- 2309749-97-9(3-(3,4-dimethylphenyl)-1-4-(2-fluorophenoxy)-1,4'-bipiperidine-1'-ylpropan-1-one)
- 2228020-83-3(rac-2-(1R,3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopentylacetic acid)
- 71302-98-2(Ethyl 3-Nitro-4-(azepan-1-yl)benzoate)
- 1337882-17-3(3-Bromo-1H-indazole-7-carbaldehyde)
- 2580217-68-9(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluoro-5-iodobenzoic acid)
- 3425-46-5(Potassium selenocyanate)
- 1105251-16-8(N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide)
- 55285-43-3(2,6-Dichloro-3-methoxyaniline)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2167773-78-4)3-Fluoro-5-methoxy-2-nitrobenzonitrile

Reinheit:99%/99%/99%
Menge:0.1g/0.25g/1g
Preis ($):351.0/489.0/690.0